molecular formula C15H25NO4 B11844321 tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate

tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate

Cat. No.: B11844321
M. Wt: 283.36 g/mol
InChI Key: XAQGVQBGKDMCCK-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate is a bicyclic indole derivative featuring a tert-butyl carbamate group at the 1-position and an acetoxy substituent at the 4-position of a saturated octahydroindole scaffold. This compound is structurally significant in organic synthesis, particularly as a pharmaceutical intermediate. The tert-butyl group enhances steric protection of the indole nitrogen, while the acetoxy moiety serves as a versatile functional group for further derivatization.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

tert-butyl 4-acetyloxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate

InChI

InChI=1S/C15H25NO4/c1-10(17)19-13-7-5-6-12-11(13)8-9-16(12)14(18)20-15(2,3)4/h11-13H,5-9H2,1-4H3

InChI Key

XAQGVQBGKDMCCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCC2C1CCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate typically involves the use of commercially available starting materials and inexpensive reagents . One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to obtain a formylated intermediate.

    Reduction: Reduction of the formyl group using sodium borohydride (NaBH4) in methanol to obtain an alcohol intermediate.

    Protection: Protection of the alcoholic hydroxy group using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Introduction of a formyl group into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

    Olefination: Introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the acetoxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetoxy group can yield a ketone, while reduction can yield an alcohol .

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound belongs to a family of tert-butyl-protected indole carboxylates, which vary in substituents and ring saturation. Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups
tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate 4-acetoxy, octahydroindole core C₁₅H₂₃NO₄ 281.35* Acetoxy, tert-butyl carbamate
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (15) 6-(mesyloxypropenyl), unsaturated indole C₁₇H₂₃NO₅S 377.43 Mesyloxy, propenyl
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 4-chloro, 3-hydroxymethyl C₁₄H₁₆ClNO₃ 281.74 Chloro, hydroxymethyl
tert-Butyl 4-methyl-1H-indole-1-carboxylate 4-methyl, unsaturated indole C₁₄H₁₇NO₂ 231.29 Methyl, tert-butyl carbamate

*Calculated based on analogous structures.

  • Acetoxy vs. Mesyloxy/Chloro Groups : The acetoxy group in the target compound is less reactive toward nucleophilic substitution compared to mesyloxy (a superior leaving group) , but more reactive than chloro or hydroxymethyl substituents . This balance makes it suitable for controlled hydrolysis or acyl transfer reactions.
  • Octahydroindole Core : Saturation of the indole ring (octahydro) increases conformational rigidity and may enhance binding specificity in drug design compared to unsaturated analogs like Compound 15 .

Physicochemical Properties

  • NMR Signatures : Tert-butyl carbamates exhibit characteristic singlets at δ ~1.4 ppm (¹H NMR) and ~80–85 ppm (¹³C NMR). Acetoxy groups show carbonyl signals at δ ~170 ppm (¹³C NMR) .

Biological Activity

tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23NO3
  • Molecular Weight : 265.35 g/mol
  • CAS Number : [Not available in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The indole structure is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can facilitate binding to target proteins.

Antimicrobial Activity

Research has indicated that compounds with indole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of indole can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Indoles are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Potential

Preliminary studies suggest that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases. This indicates a potential role for this compound in cancer therapy.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that certain structural modifications significantly enhanced their antibacterial activity, providing insights into how this compound could be optimized for improved efficacy.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Indole AE. coli32 µg/mL
Indole BS. aureus16 µg/mL
This compoundTBDTBD

Study on Anti-inflammatory Effects

A research article in Phytotherapy Research explored the anti-inflammatory effects of various indole derivatives. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting that this compound might exhibit similar effects.

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